molecular formula C14H15Cl2N3O5S B601388 [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate CAS No. 115897-54-6

[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

Cat. No.: B601388
CAS No.: 115897-54-6
M. Wt: 408.26
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (CAS: 67914-86-7) is a key intermediate in the synthesis of triazole antifungal agents, notably itraconazole and terconazole . Structurally, it consists of a 1,3-dioxolane ring substituted with:

  • A 2,4-dichlorophenyl group at position 2,
  • A 1H-1,2,4-triazol-1-ylmethyl group at position 2,
  • A methanesulfonate ester at position 2.

This compound is critical in pharmaceutical manufacturing due to its role in forming the dioxolane core of azole antifungals. Its methanesulfonate group enhances reactivity, facilitating downstream coupling reactions with piperazine or triazolone derivatives to yield active pharmaceutical ingredients (APIs) like itraconazole .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the Dioxolane Ring: This step involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst.

    Attachment of the Dichlorophenyl Group: This step involves the substitution reaction where the dichlorophenyl group is attached to the triazole ring.

    Methanesulfonation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antifungal Activity

The primary application of this compound lies in its antifungal efficacy . It operates by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is vital for disrupting fungal cell integrity and function:

  • Mechanism of Action : The triazole moiety binds to the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis. This binding leads to increased membrane permeability and ultimately results in cell death .
  • Efficacy Against Fungi : Research has demonstrated that this compound exhibits significant antifungal activity against a variety of fungal strains, making it a candidate for treating fungal infections .

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of other pharmaceuticals , particularly in the development of antifungal agents such as Itraconazole. Its structure allows for modifications that enhance the efficacy and specificity of drugs targeting fungal infections .

Case Studies

  • Synthesis of Itraconazole : A notable study highlighted the synthesis pathway involving this compound as a crucial intermediate in producing Itraconazole, a well-known antifungal medication.
  • Comparative Efficacy Studies : Various studies have compared the efficacy of this compound with other triazole derivatives, showing comparable or superior antifungal activity against resistant strains of fungi .

Research Findings

Recent research findings underscore the potential of [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate in both clinical and agricultural settings:

  • Clinical Trials : Ongoing clinical trials are evaluating its effectiveness in treating systemic fungal infections in immunocompromised patients .
  • Agricultural Use : The compound is also being explored for its potential use as a fungicide in agriculture due to its broad-spectrum antifungal properties .

Mechanism of Action

The mechanism of action of [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The molecular targets often include enzymes involved in cell wall synthesis and membrane integrity in microbes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Substituents/Modifications Primary Role References
[Target Compound] 67914-86-7 Methanesulfonate ester at C4 Intermediate for itraconazole synthesis
Terconazole 67915-31-5 Piperazine-isopropyl group at C4 Antifungal API (vaginal infections)
Itraconazole 84625-61-6 Sec-butyl-triazolone moiety Broad-spectrum antifungal API
cis-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-Toluenesulfonate 103661-14-9 p-Toluenesulfonate ester at C4 Intermediate for itraconazole
Ketoconazole Hydrolyzed Intermediate N/A Imidazole instead of triazole Anti-leishmanial activity (in vitro)

Key Observations:

Functional Group Variations :

  • The methanesulfonate in the target compound contrasts with p-toluenesulfonate (CAS 103661-14-9), altering solubility and reactivity in coupling reactions .
  • Replacement of the triazole with an imidazole (as in ketoconazole intermediates) reduces antifungal potency but retains anti-parasitic activity .

Therapeutic vs. Synthetic Roles :

  • Terconazole and itraconazole are APIs with piperazine or triazolone extensions, enabling target binding to fungal CYP51 enzymes .
  • The target compound and its p-toluenesulfonate analog lack therapeutic activity but are critical for constructing the dioxolane core during synthesis .

Comparison with Halogen-Substituted Analogs

Table 2: Impact of Halogen Substitution

Compound Name CAS Number Halogen Substitution Key Properties References
[Target Compound] 67914-86-7 2,4-Dichlorophenyl Enhanced lipophilicity and metabolic stability
Posaconazole 171228-49-2 2,4-Difluorophenyl Improved bioavailability and antifungal spectrum
Voriconazole 137234-62-9 2,4-Difluorophenyl + fluoropyrimidine Superior CNS penetration

Key Observations:

  • Chlorine vs. Fluorine :
    • The 2,4-dichlorophenyl group in the target compound increases lipophilicity compared to 2,4-difluorophenyl derivatives like posaconazole, affecting tissue distribution .
    • Fluorine substitution (e.g., voriconazole) enhances solubility and pharmacokinetics, enabling oral administration .

Key Observations:

  • The methanol precursor (CAS 110762-98-6) is sulfonated to produce the target compound, which is then used to attach piperazine or triazolone moieties .
  • Impurities like the dioxolonyl impurity arise from incomplete coupling reactions, requiring stringent quality control during manufacturing .

Biological Activity

The compound [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (CAS Number: 67914-86-7) is a triazole derivative that has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H15Cl2N3O5SC_{14}H_{15}Cl_{2}N_{3}O_{5}S with a molecular weight of 408.26 g/mol. The chemical structure features a dioxolane ring and a triazole moiety that contribute to its biological activity.

PropertyValue
Molecular FormulaC14H15Cl2N3O5SC_{14}H_{15}Cl_{2}N_{3}O_{5}S
Molecular Weight408.26 g/mol
CAS Number67914-86-7
Purity>95% (HPLC)

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It functions by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism is similar to other triazole antifungals, making it effective against various fungal pathogens.

Case Study:
In a study conducted on Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against a range of bacteria. Its effectiveness against Staphylococcus aureus and Escherichia coli suggests potential applications in treating bacterial infections.

Research Findings:
A recent evaluation showed that the compound inhibited bacterial growth with an MIC ranging from 1 to 4 µg/mL for various strains tested, outperforming some conventional antibiotics .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes involved in cell wall synthesis and membrane integrity. Specifically, it targets:

  • Lanosterol 14α-demethylase: Involved in ergosterol biosynthesis.
  • DNA synthesis pathways: Disruption leads to cell cycle arrest in fungi.

Toxicological Profile

While the compound exhibits beneficial biological activities, its safety profile must be considered. Toxicological assessments reveal:

  • LD50 (oral): Approximately 1650 mg/kg in rats.
  • Irritation potential: Classified as an irritant; caution is advised during handling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For analogous triazole-containing compounds, a common approach is reacting a chloromethyl intermediate (e.g., 4-(chloromethyl)benzylamine) with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . For the methanesulfonate ester formation, sulfonation of a hydroxyl precursor using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) is standard. Reaction optimization may include temperature control (60–80°C) and purification via recrystallization or chromatography .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., dichlorophenyl, triazole, and dioxolane moieties). Chemical shifts for triazole protons typically appear at δ 7.8–8.2 ppm .
  • FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C of dioxolane) and ~1350–1150 cm⁻¹ (S=O stretching of methanesulfonate) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the cis/trans isomerism of the dioxolane ring affect physicochemical properties?

The cis isomer (as noted in ) exhibits distinct steric and electronic properties due to spatial arrangement. For example, cis-configuration may enhance solubility in polar solvents (e.g., DMSO) compared to trans, impacting crystallization behavior and melting points. Differential scanning calorimetry (DSC) and X-ray crystallography are recommended to characterize isomer-specific thermal stability .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the triazole moiety in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals (HOMO-LUMO) to identify reactive sites. For instance, the N1 position of the triazole ring is often more nucleophilic than N4, guiding regioselective functionalization . Molecular dynamics simulations further assess solvent effects on reaction pathways .

Q. How do environmental factors (pH, light) influence the stability of the methanesulfonate ester group in aqueous systems?

Hydrolytic degradation studies under varying pH (e.g., pH 3–10) show that the ester group is prone to base-catalyzed hydrolysis, forming methanol and the corresponding sulfonic acid. UV-Vis spectroscopy and LC-MS track degradation products. Photostability assays under UV light (λ = 254 nm) reveal negligible degradation in dark conditions but accelerated breakdown under direct exposure .

Q. What strategies resolve contradictions in biological activity data across different in vitro assays?

Discrepancies may arise from assay conditions (e.g., solvent choice affecting bioavailability) or impurity profiles. Methodological steps include:

  • Purity Validation : HPLC (>99% purity) to rule out byproduct interference.
  • Dose-Response Reproducibility : Use standardized cell lines (e.g., HepG2) and controls (e.g., triazole-free analogs).
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., cis-isomer derivatives) to identify structure-activity trends .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅Cl₂N₃O₅S
Molecular Weight416.25 g/mol
Melting Point173.5–174.5°C (cis-isomer)
Solubility (25°C)DMSO: >50 mg/mL; Water: <0.1 mg/mL

Table 2. Synthetic Optimization Parameters

ParameterOptimal Condition
Reaction SolventDMF or DMSO
BaseK₂CO₃ or Et₃N
Temperature60–80°C
Purification MethodRecrystallization (ethanol/water)

Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O5S/c1-25(20,21)23-6-11-5-22-14(24-11,7-19-9-17-8-18-19)12-3-2-10(15)4-13(12)16/h2-4,8-9,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMASXGTWQEFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.